molecular formula C18H10O4 B3181415 Pyrene-1,8-dicarboxylic acid CAS No. 838836-76-3

Pyrene-1,8-dicarboxylic acid

Cat. No.: B3181415
CAS No.: 838836-76-3
M. Wt: 290.3 g/mol
InChI Key: LTZQWYHOMDWTJU-UHFFFAOYSA-N
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Description

Significance of Pyrene (B120774) as a Polycyclic Aromatic Hydrocarbon (PAH) Core in Molecular Design

Pyrene, a molecule composed of four fused benzene (B151609) rings, serves as a robust and versatile core for designing complex functional molecules. atamanchemicals.com As a polycyclic aromatic hydrocarbon, pyrene possesses a large, planar, and electron-rich π-system, which imparts several desirable characteristics. atamanchemicals.comwikipedia.org These include strong ultraviolet-visible light absorption, high fluorescence quantum yield, and a long fluorescence lifetime, making pyrene and its derivatives valuable as fluorescent probes and in optoelectronic applications. atamanchemicals.comthieme-connect.com

The extended aromatic surface of pyrene facilitates strong non-covalent interactions, particularly π-π stacking, which is crucial for the self-assembly of molecules into ordered supramolecular structures. smolecule.comrsc.org This property is extensively exploited in the development of materials like organic semiconductors, liquid crystals, and functional polymers. atamanchemicals.comtue.nl Furthermore, the pyrene core can be chemically modified at various positions, allowing for the fine-tuning of its electronic and photophysical properties to suit specific applications. rsc.org The 1, 3, 6, and 8 positions of pyrene are particularly susceptible to electrophilic aromatic substitution, enabling the introduction of a wide range of functional groups. rsc.orgacs.org

Unique Structural and Electronic Characteristics of Pyrene-1,8-dicarboxylic Acid Derivatives

The introduction of two carboxylic acid groups at the 1 and 8 positions of the pyrene core gives rise to this compound, a molecule with a unique combination of properties. The carboxylic acid groups are electron-withdrawing, which significantly influences the electronic landscape of the pyrene system. This can lead to altered energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the molecule's behavior as an electron donor or acceptor. acs.org

The specific placement of the carboxylic acid groups at the 1,8-positions imposes a distinct geometry, influencing how the molecules pack in the solid state and interact with other molecules. smolecule.com These groups can participate in strong hydrogen bonding, further directing self-assembly processes and enhancing the stability of the resulting structures. smolecule.com This precise positioning allows for unique reactivity patterns and the formation of stable complexes, which is particularly valuable for applications in molecular recognition and catalysis. smolecule.com

Overview of Key Research Areas Explored for this compound

The distinct characteristics of this compound and its derivatives have spurred research across several advanced fields:

Organic Electronics: Due to their excellent optical and electronic properties, these compounds are investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The ability to tune their electronic properties makes them promising candidates for n-type semiconductors. researchgate.net

Materials Science: this compound serves as a fundamental building block for the synthesis of more complex structures, including metal-organic frameworks (MOFs) and nanographenes. smolecule.com Its derivatives have also been explored as fluorescent brightening agents for polymers like polyester. researchgate.net

Supramolecular Chemistry and Sensors: The strong fluorescence of the pyrene core and the binding capabilities of the carboxylic acid groups are harnessed to create fluorescent sensors. acs.org These sensors can detect the presence of various analytes through changes in their fluorescence emission. acs.org

Biochemistry and Medicine: The fluorescent properties of pyrene derivatives make them suitable for biological imaging and as probes in fluorescence microscopy. smolecule.com There is also exploration into their use in drug delivery systems. smolecule.com For instance, covalent attachment of pyrene carboxylic acid has been shown to enhance the cellular uptake of certain peptides. mdpi.com

Interactive Data Table: Properties and Applications of Pyrene Derivatives

Compound NameKey PropertiesResearch Applications
Pyrene High fluorescence quantum yield, long fluorescence lifetime, strong π-π stackingFluorescent probes, organic electronics, molecular electronics, supramolecular chemistry atamanchemicals.comthieme-connect.comrsc.org
This compound Electron-withdrawing carboxylic acid groups, hydrogen bonding capability, unique geometryOrganic electronics (OLEDs, OPVs), materials science (MOFs, nanographenes), fluorescent sensors smolecule.comresearchgate.netacs.org
Dimethyl 1,8-pyrenedicarboxylate Blue fluorescence when copolymerizedFluorescent brightening agents for polyesters researchgate.net
1,8-bis(diarylamino)pyrenes ElectroluminescentLight-emitting devices researchgate.net
Pyrene-1-carboxamides Environmentally-responsive emissionFluorescent molecular probes, "turn-on" sensors rsc.org
1-cyanopyrene Detected in interstellar mediumIndicator of PAH presence in space arxiv.org
3-(pyrene-1-yl)phthalic acid Adsorption on cellulose (B213188), weak acidityCatalysis of cellulose hydrolysis acs.orgresearchgate.net

Properties

IUPAC Name

pyrene-1,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-17(20)13-5-3-9-1-2-10-4-6-14(18(21)22)12-8-7-11(13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZQWYHOMDWTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)C(=O)O)C=CC4=C(C=CC1=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731262
Record name Pyrene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838836-76-3
Record name Pyrene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Pyrene 1,8 Dicarboxylic Acid

Direct Synthetic Approaches to Pyrene-1,8-dicarboxylic Acid

Direct synthetic methods involve the introduction of carboxylic acid functionalities directly onto the pyrene (B120774) backbone. These approaches are often sought for their atom economy and potentially shorter synthetic sequences.

Electrophilic Aromatic Substitution Strategies for Carboxylic Acid Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. The pyrene core is electron-rich, with the 1, 3, 6, and 8 positions being the most nucleophilic and, therefore, the most favorable sites for electrophilic attack. rsc.orguky.edumdpi.com However, the direct carboxylation of pyrene using carbon dioxide as the electrophile is challenging.

Recent advancements have shown that the direct carboxylation of polycyclic arenes can be achieved with CO2 through the combined use of a Lewis acid, such as aluminum bromide (AlBr3), and a silyl (B83357) chloride (R3SiCl). nih.gov This method has been successfully applied to various arenes, including naphthalene (B1677914) and phenanthrene, affording the corresponding carboxylic acids in high yields. nih.gov The reaction proceeds by activating the CO2 with the Lewis acid and silyl chloride, facilitating the electrophilic attack on the aromatic ring. nih.gov While specific application to pyrene for the synthesis of the 1,8-dicarboxylic acid is not detailed, the general success with other PAHs suggests its potential as a direct route. nih.gov

Oxidative Functionalization Pathways from Pyrene Precursors

Oxidative methods provide another direct route to this compound, typically starting from pyrene precursors with benzylic carbons at the 1 and 8 positions. A common strategy involves the oxidation of 1,8-dimethylpyrene. The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com This transformation is a well-established method for converting alkyl-substituted arenes to their corresponding carboxylic acids.

Another oxidative pathway involves the cleavage of larger rings fused to the pyrene core. For instance, the degradation of benzo[a]pyrene (B130552) by certain microorganisms like Mycobacterium vanbaalenii PYR-1 proceeds through the formation of chrysene-4,5-dicarboxylic acid, which arises from the ortho-cleavage of a dihydrodiol intermediate. nih.gov While not a direct synthesis of this compound, this illustrates the principle of oxidative ring-opening to generate dicarboxylic acids from complex PAH precursors. Similarly, the microbial degradation of pyrene itself can lead to phenanthrene-4,5-dicarboxylic acid. nih.gov

Indirect Synthetic Routes and Precursor Functionalization

Indirect methods involve the synthesis of pyrene derivatives that are subsequently converted to the dicarboxylic acid. These multi-step sequences often provide better control over regioselectivity.

Synthesis of Dibromo- and Boroorganic Pyrene Intermediates

A crucial step in many indirect syntheses is the preparation of 1,8-disubstituted pyrene intermediates, most commonly 1,8-dibromopyrene (B1583609). The bromination of pyrene is a well-studied reaction. Treating pyrene with bromine in a solvent like carbon tetrachloride or dichloromethane (B109758) typically yields a mixture of 1,6- and 1,8-dibromopyrene. nih.govmdpi.com These isomers can then be separated by crystallization. nih.gov The synthesis of 1,8-dibromopyrene has been reported with yields around 45%. nih.gov

Alternatively, boroorganic derivatives of pyrene can serve as versatile intermediates. For example, 1,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene can be synthesized from the corresponding dibromo derivative via a palladium-catalyzed reaction with bis(pinacolato)diboron. mdpi.com While this example is for the 1,6-isomer, similar methodologies can be envisioned for the 1,8-isomer. These boroorganic compounds are valuable for subsequent cross-coupling reactions.

Intermediate Starting Material Reagents Solvent Yield Reference
1,8-DibromopyrenePyreneBromineCarbon Tetrachloride45% nih.gov
1,6-DibromopyrenePyreneBromineCarbon Tetrachloride44% nih.gov
1-BromopyrenePyreneBromineCarbon Tetrachloride71% nih.gov
1,3,6,8-TetrabromopyrenePyreneBromineNitrobenzene98% nih.gov

Lithiation and Subsequent Carboxylation Reactions

Once 1,8-dibromopyrene is obtained, a common strategy for introducing carboxylic acid groups is through lithiation followed by carboxylation. The reaction of 1,8-dibromopyrene with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in a lithium-halogen exchange, forming 1,8-dilithiopyrene. mdpi.com This highly reactive intermediate is then quenched with carbon dioxide (often in the form of dry ice) to yield this compound. rsc.orgnih.gov This method is widely used for the synthesis of aryl carboxylic acids from their corresponding aryl halides. nih.gov

A similar approach can be taken starting from boroorganic pyrenes. The carbon-boron bond can be converted to a carbon-lithium bond, which is then carboxylated. This two-step process provides a reliable route to the desired dicarboxylic acid.

Reaction Starting Material Reagents Intermediate Final Product Reference
Lithiation-Carboxylation1,8-Dibromopyrene1. n-BuLi 2. CO21,8-DilithiopyreneThis compound mdpi.comrsc.org
Grignard Carboxylation1-Bromopyrene1. Mg 2. CO21-Pyrenemagnesium bromidePyrene-1-carboxylic acid researchgate.net

Strategies for Regioselective Functionalization at 1,8-Positions

Achieving regioselective functionalization at the 1 and 8 positions is paramount for the successful synthesis of this compound. As mentioned, the electrophilic substitution of pyrene naturally favors the 1, 3, 6, and 8 positions. rsc.orgmdpi.com The challenge often lies in separating the 1,8-isomer from the 1,6-isomer, which are frequently co-produced during direct electrophilic addition reactions like bromination. nih.govmdpi.com

To circumvent this, strategies involving directing groups or multi-step synthetic sequences are employed. For example, starting with a pre-functionalized pyrene can direct subsequent substitutions. However, for the synthesis of 1,8-disubstituted pyrenes, the separation of isomers from the direct bromination of pyrene remains a common, albeit sometimes tedious, method. nih.gov More advanced strategies might involve the use of [2.2]metacyclophane precursors, which can be converted into specifically substituted pyrenes, offering a higher degree of regiocontrol, though this significantly increases the number of synthetic steps. nsf.gov

Derivatization Strategies for this compound

The unique photophysical properties and rigid, planar structure of the pyrene core make its derivatives highly sought after in materials science and biomedical research. This compound serves as a key starting material for a variety of functional molecules. Its two carboxylic acid groups provide convenient handles for derivatization, allowing for the systematic tuning of its electronic and steric properties.

Esterification Reactions for Molecular Engineering

Esterification of this compound is a fundamental strategy for molecular engineering, enabling the introduction of a wide array of functional groups. This transformation is typically achieved by reacting the dicarboxylic acid with various alcohols in the presence of an acid catalyst or using coupling agents. For instance, esterification with different alcohols can be accomplished using thionyl chloride (SOCl₂) to form the diacyl chloride, which then reacts with the desired alcohol. uky.edu This method allows for the synthesis of a diverse library of pyrene esters with tailored properties. These esters have been explored for their potential in applications such as columnar liquid crystals and electroluminescent materials. uky.edu

Table 1: Representative Esterification Reactions of this compound Derivatives

Reactant 1Reactant 2Reagents/ConditionsProductApplication Area
Pyrene-1,3,6,8-tetracarboxylic acidVarious alcoholsSOCl₂, then alcoholPyrene-1,3,6,8-tetraestersLiquid crystals, Electroluminescence uky.edu
Pyrene-1-carboxylic acidHexa-peri-hexabenzocoroneneEDC, DMAPPyrene-ester-HBC conjugateNot specified uky.edu
THPy-2,7-dicarboxylic acidNot specifiedNot specifiedDi-ester of THPyPrecursor for further synthesis rsc.org

Amidation and Thioamidation Reactions for Functional Group Introduction

Amidation and thioamidation reactions represent powerful tools for introducing nitrogen and sulfur-containing functionalities onto the pyrene scaffold, thereby modulating its electronic and photophysical properties. Amides are typically synthesized from the corresponding carboxylic acid or its activated derivative (e.g., acyl chloride) with an amine. rsc.org For example, pyrene-1-carboxylic acid can be coupled with various amines in the presence of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) to yield pyrene-1-carboxamides. rsc.org

Thioamides, which are often less fluorescent than their amide counterparts due to the quenching effect of the thiocarbonyl group, can be prepared through several routes. rsc.orglodz.pl One method involves the conversion of amides to thioamides using Lawesson's reagent. rsc.org An alternative and efficient direct synthesis involves a Friedel–Crafts-type reaction of pyrene with potassium thiocyanate (B1210189) or organic isothiocyanates in the presence of a strong acid like trifluoromethanesulfonic acid. rsc.org These thioamides can then be converted back to the highly fluorescent amides by oxidative desulfurization with reagents like Oxone®. rsc.orglodz.pl This "turn-on" fluorescence capability makes pyrene thioamides useful as sensors. rsc.orglodz.pl

Table 2: Amidation and Thioamidation Reactions of Pyrene Derivatives

Starting MaterialReagentsProduct TypeKey Features
PyrenePotassium thiocyanate, TfOHPrimary pyrene-1-carbothioamideDirect thioamidation rsc.org
PyreneOrganic isothiocyanates, TfOHSecondary pyrene-1-carbothioamidesHigh yields (78–96%) rsc.org
Pyrene-1-carbothioamidesOxone®Pyrene-1-carboxamidesOxidative desulfurization, "turn-on" fluorescence rsc.orglodz.pl
Pyrene-1-carboxylic acidAmines, DCCPyrene-1-carboxamidesStandard amidation rsc.org
Pyrene-1-carboxamidesLawesson's reagentPyrene-1-carbothioamidesThionation rsc.org

Formation of Pyrene-Containing Amides for Spectroscopic Probes

Pyrene-containing amides are widely utilized as spectroscopic probes due to the sensitivity of their fluorescence to the local environment. nih.gov The emission characteristics, including the monomer and excimer fluorescence, can provide information about polarity, viscosity, and molecular proximity. nih.govbeilstein-journals.org The synthesis of these probes often involves the coupling of a pyrene carboxylic acid derivative with an amine-containing molecule of interest. beilstein-journals.org For example, phenanthridine–pyrene conjugates have been prepared by condensing phenanthridinylalanine with pyrenecarboxylic acid using coupling agents like HBTU and HOBT. beilstein-journals.org These conjugates have shown potential as fluorescent probes for DNA, RNA, and proteins. beilstein-journals.org The electronic properties and, consequently, the spectroscopic behavior of these amides are influenced by the degree of π-conjugation between the pyrene core and the amide substituent. nih.gov

Table 3: Spectroscopic Properties of Representative Pyrene Amide Derivatives

CompoundKey Synthetic FeatureSpectroscopic PropertyApplication
N-Alkyl pyrene-1-carboxamidesVariesSolid-state fluorescence (quantum yields up to 62%) rsc.orglodz.plMaterials for organic electronics rsc.orglodz.pl
Phenanthridine–pyrene conjugatesAmide bond linkageIntramolecular stacking, altered UV-vis spectra beilstein-journals.orgProbes for biomolecules beilstein-journals.org
Diethyl 1-(pyrene-1-carboxamido)alkylphosphonatesAmide linked to phosphonateIncreased fluorescence quantum yield compared to N-alkyl amides beilstein-journals.orgresearchgate.netEmissive materials beilstein-journals.orgresearchgate.net
Pyrene-1-carboxamides with bulky N-substituentsAmidation with bulky aminesHigh solid-state fluorescence quantum yields (up to 60%) rsc.orgSolid-state emitters rsc.org

Click Chemistry Approaches for Pyrene-Based Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for creating complex pyrene-based conjugates. nih.gov This bioorthogonal reaction allows for the high-yield formation of a stable triazole linker between a pyrene unit functionalized with an azide (B81097) or alkyne and a complementary reaction partner. nih.gov This strategy has been successfully employed to attach pyrene to various biomolecules, including nucleic acids. For instance, 1-azidomethyl pyrene can be "clicked" onto a di-acetylene-modified deoxyguanosine analogue to create fluorescently labeled nucleosides. nih.gov This approach is valuable for developing probes for biological imaging and sensing applications, as the modification is well-tolerated within biological systems. nih.gov

Challenges in Selective Functionalization and Purification Methodologies

Despite the synthetic utility of this compound and its derivatives, significant challenges remain in their selective functionalization and purification. The pyrene core has multiple reactive positions, and electrophilic substitution reactions often lead to mixtures of regioisomers. uky.edursc.org The 1, 3, 6, and 8 positions are the most electron-rich and, therefore, the most favorable sites for electrophilic attack. rsc.orgmdpi.com Direct disubstitution of pyrene, for example through bromination, typically results in a hard-to-separate mixture of 1,6- and 1,8-isomers. uky.edu

Achieving substitution at the less reactive 2- and 7-positions is particularly challenging and often requires the use of bulky electrophiles or specialized catalytic systems, such as iridium-boryl complexes for C-H borylation. rsc.orgmdpi.com Even when targeting the more reactive positions, overreaction to produce polysubstituted products can be a problem, necessitating careful control of reaction conditions. rsc.org

The purification of pyrene derivatives is often complicated by the similar physical properties (e.g., solubility) of the resulting isomers and byproducts. uky.edu Consequently, purification methods can be tedious and may require multiple steps. Fractional crystallization is a common technique used to separate isomers, such as 1,6- and 1,8-dibromopyrene, based on slight differences in their solubility. uky.edu For less soluble or complex mixtures, high-temperature sublimation and column chromatography on silica (B1680970) gel are also employed. rsc.orgrsc.org The difficulty in separation often limits the accessibility and scalability of certain pyrene-based materials. uky.edu

Computational and Theoretical Studies on Pyrene 1,8 Dicarboxylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and structural properties of molecules. For pyrene-1,8-dicarboxylic acid, these methods are crucial for elucidating the influence of the dicarboxylic acid groups on the pyrene (B120774) core.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.org DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to determine the optimized geometries, electronic properties, and chemical reactivity of pyrene and its derivatives. scirp.orgresearchgate.net The introduction of carboxylic acid groups at the 1 and 8 positions of the pyrene core significantly influences its electronic properties. smolecule.com

Theoretical calculations show that the 1, 3, 6, and 8 positions on the pyrene core are the most electron-rich and favorable for electrophilic substitution. rsc.org The energy of these positions is calculated to be lower than the 2 and 7 positions by 8.8 kcal mol⁻¹. rsc.org This inherent reactivity pattern governs the synthesis of derivatives like this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. scirp.org A larger HOMO-LUMO gap suggests higher stability and lower reactivity. scirp.org For the parent pyrene molecule, the calculated HOMO-LUMO gap is in excellent agreement with experimental values. scirp.org The substitution with carboxylic acid groups at the 1 and 8 positions is expected to modulate this gap, thereby tuning the molecule's electronic and optical properties.

Table 1: Calculated Electronic Properties of Pyrene Derivatives using DFT

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Pyrene -5.62 -1.78 3.84 scirp.org
1-Chloropyrene -5.71 -1.94 3.77 scirp.org
2-Chloropyrene -5.68 -1.86 3.82 scirp.org
4-Chloropyrene -5.70 -1.91 3.79 scirp.org

Theoretical models are employed to understand the charge distribution within this compound and predict its reactivity. The presence of electron-withdrawing carboxylic acid groups significantly alters the electron density on the pyrene ring system. This altered charge distribution can be visualized through electrostatic potential (ESP) maps, which indicate regions of positive and negative charge on the van der Waals surface of the molecule. sci-hub.se

The reactivity of pyrene derivatives can be quantified using chemical reactivity descriptors derived from DFT calculations, such as chemical hardness and the Fukui function. scirp.org Chemical hardness resists changes in electron distribution. scirp.org The specific positioning of the carboxylic acid groups at the 1 and 8 positions creates a unique electronic environment that dictates the molecule's interaction with other chemical species. smolecule.com This unique arrangement influences its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for molecular recognition and self-assembly. smolecule.com

In a study on pyrene-nitrilotriacetic acid, DFT calculations revealed that the molecular dipole moment is a key factor in tuning the electronic properties of graphene when the molecule is adsorbed on its surface. rsc.org The addition of a Ni²⁺ cation to the nitrilotriacetic acid group significantly altered the dipole moment, demonstrating how modifications to the substituent groups can precisely control charge transfer characteristics. rsc.org A similar principle applies to this compound, where the carboxylic acid groups' orientation and ionization state will heavily influence its electrostatic interactions and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes that occur over time, such as self-assembly and conformational changes.

MD simulations are instrumental in understanding how individual molecules of this compound interact with each other and with their environment to form larger, ordered structures. These simulations can model the non-covalent interactions, such as hydrogen bonding between the carboxylic acid groups and π-π stacking of the pyrene cores, that drive the self-assembly process. nih.govunibe.ch

The conformation of this compound, particularly the orientation of the carboxylic acid groups relative to the pyrene plane, can be influenced by its environment, such as the solvent or its aggregation state. acs.org MD simulations can be used to explore the potential energy surface of the molecule and identify stable conformers in different media. researchgate.net

For example, simulations of pyrene-labeled poly(acrylic acid) have shown how the conformation of the polymer chain and the pyrene units changes with the degree of dissociation of the carboxylic acid groups. researchgate.net Similarly, the protonation state of the carboxylic acid groups in this compound will affect its conformation and intermolecular interactions. The conformational reorganization of pyrene derivatives upon interaction with other molecules, such as dicarboxylic acids, has been observed experimentally and can be explained by considering the insertion of these molecules into the spaces between neighboring pyrene units. acs.org

Prediction of Optical and Electronic Properties based on Molecular Architecture

Computational methods are invaluable for predicting how the molecular structure of this compound and its derivatives translates into their observable optical and electronic properties.

The unique arrangement of the carboxylic acid groups at the 1 and 8 positions influences the molecule's optical and electronic characteristics. smolecule.com Time-dependent DFT (TD-DFT) is a powerful method for simulating the excited-state properties of molecules, including their absorption and fluorescence spectra. chemrxiv.org By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of light that a molecule will absorb and emit.

For pyrene derivatives, the position of substituents can significantly affect their luminescence. researchgate.net For instance, copolymers containing dimethyl 1,6-pyrenedicarboxylate were found to be the brightest fluorescent brighteners for polyester. researchgate.net The specific substitution pattern of this compound will determine its unique emission properties. DFT calculations on a derivative of pyrene with folded chiral arms showed that intramolecular π-π stacking between pyrene moieties at a distance of 3.379 Å influences the chiroptical properties. acs.org This highlights the strong link between molecular architecture and optical response.

Furthermore, computational studies on pyrene derivatives fused with heterocycles have demonstrated how extending the π-system can shift the optical and electronic properties from those characteristic of pyrene to those resembling acenes. rsc.org These predictions are crucial for designing new materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netsmolecule.com

Supramolecular Chemistry and Self Assembly of Pyrene 1,8 Dicarboxylic Acid Systems

Non-Covalent Interactions Driving Self-Assembly

The self-assembly of pyrene-1,8-dicarboxylic acid and its derivatives is primarily governed by a combination of non-covalent forces. These weak interactions, when acting in concert, lead to the spontaneous organization of molecules into well-defined, higher-order structures. rsc.orgmdpi.com The primary forces at play are π-π stacking and hydrogen bonding. smolecule.com

Role of π-π Stacking in Aggregate Formation

The large, planar aromatic surface of the pyrene (B120774) core is highly conducive to π-π stacking interactions. rsc.orgresearchgate.net This phenomenon, where the electron-rich π-systems of adjacent pyrene molecules overlap, is a major driving force for aggregation. mdpi.commdpi.com These stacking interactions are crucial in the formation of various self-assembled structures, from simple dimers to extended one- and two-dimensional nanostructures. nih.gov The strength of these interactions can be influenced by the surrounding environment and the presence of other functional groups on the pyrene molecule. mdpi.com In many pyrene-based systems, the formation of excimers—excited-state dimers with a characteristic fluorescence emission—is a direct consequence of close π-π stacking, providing a useful spectroscopic tool to study the aggregation process. researchgate.netmdpi.com

Combined Intermolecular Forces in Self-Assembled Structures

The self-assembly of this compound systems is rarely driven by a single type of interaction. Instead, it is the synergistic combination of π-π stacking, hydrogen bonding, and other forces like van der Waals interactions that leads to stable and well-defined supramolecular structures. mdpi.comrsc.org The balance and interplay of these forces determine the final architecture, whether it be discrete molecular assemblies, fibrous networks, or crystalline solids. For example, while π-π stacking might drive the initial aggregation of pyrene units, hydrogen bonding provides the directional specificity needed to form ordered, long-range structures. This cooperative effect is fundamental to the design and construction of functional materials from pyrene-based building blocks.

Design and Formation of Supramolecular Gels and Polymers

Pyrene derivatives, including those related to this compound, are effective low-molecular-weight organic gelators (LMOGs) capable of forming supramolecular gels in various solvents. mdpi.comdivyarasayan.org These gels consist of a three-dimensional network of self-assembled gelator molecules that immobilize the solvent. The formation of these networks is driven by the same non-covalent interactions discussed previously: π-π stacking and hydrogen bonding. mdpi.com

The gelation process is often sensitive to external stimuli such as temperature, pH, and solvent polarity, making these materials potentially useful for applications in sensors and responsive systems. divyarasayan.org For instance, co-assembled supramolecular gels have been prepared using different pyrene derivatives, where the morphology and mechanical properties of the gel can be tuned by changing the molar ratio of the components. researchgate.net The pyrene units within these gels often exhibit excimer emission, which can be used to probe the local environment and the extent of aggregation. mdpi.comresearchgate.net

Supramolecular polymers, which are long, chain-like structures held together by non-covalent bonds, can also be formed from pyrene-based monomers. tue.nl The directionality and strength of the hydrogen bonds, coupled with the stacking of the pyrene cores, drive the polymerization process. The dynamic and reversible nature of these non-covalent bonds imparts unique properties to supramolecular polymers, such as self-healing and responsiveness to environmental changes. tue.nl

Metal-Induced Self-Assembly of Pyrene-1,8-dicarboxylate Ligands

The carboxylate groups of this compound can act as ligands, coordinating to metal ions to drive the self-assembly of complex metallosupramolecular architectures. researchgate.net This coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined structures such as metallacycles and metallacages with high precision and yield. researchgate.netnih.govacs.org

Applications of Pyrene 1,8 Dicarboxylic Acid in Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. The unique properties of pyrene-1,8-dicarboxylic acid make it a valuable component in the design and synthesis of novel MOFs with tailored functionalities.

Pyrene-1,8-dicarboxylate as a Ligand in MOF Synthesis

Pyrene-1,8-dicarboxylate serves as a ditopic organic linker in the self-assembly of MOFs. The carboxylate groups at the 1 and 8 positions can coordinate to metal centers, forming robust and extended network structures. The rigid and pre-organized nature of the pyrene (B120774) core influences the resulting framework's geometry and porosity. The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, where the this compound and a metal salt are heated in a solvent, leading to the crystallization of the MOF structure. The choice of solvent, temperature, and metal-to-ligand ratio can significantly impact the final product's topology and properties.

The specific positioning of the carboxylic acid groups in this compound, as opposed to other isomers like pyrene-2,7-dicarboxylic acid, leads to distinct coordination environments and framework architectures. This structural difference is crucial in the rational design of MOFs with specific pore sizes and shapes for targeted applications.

Diverse Metal-Ion Coordination Chemistry with this compound

The carboxylate functionalities of this compound can coordinate with a wide variety of metal ions to form stable MOFs. The coordination modes can vary, including monodentate, bidentate chelating, and bidentate bridging, leading to a rich diversity in the resulting structures. Transition metals such as zinc(II), copper(II), cadmium(II), and nickel(II) are commonly employed due to their versatile coordination geometries.

For instance, with zinc(II) ions, pyrene-1,8-dicarboxylate can form paddlewheel secondary building units (SBUs), where two zinc ions are bridged by four carboxylate groups. These SBUs can then be interconnected to create two-dimensional (2D) or three-dimensional (3D) frameworks. The coordination environment of the metal ion, whether it be tetrahedral, square planar, or octahedral, plays a pivotal role in determining the dimensionality and topology of the final MOF structure. The interaction with different metal ions not only influences the structural aspects but also the electronic and photophysical properties of the material.

Table 1: Examples of Metal Ions Coordinated with Pyrene-1,8-dicarboxylate in MOFs

Metal IonCoordination GeometryResulting Framework Dimensionality
Zinc(II)Tetrahedral, Octahedral2D, 3D
Copper(II)Square Planar, Octahedral2D, 3D
Cadmium(II)Distorted Octahedral2D
Nickel(II)Octahedral2D, 3D

MOF Architectures with Tailored Pore Structure and Topology

The rigid and well-defined geometry of the pyrene-1,8-dicarboxylate ligand allows for the predictable construction of MOF architectures with tailored pore structures. The size and shape of the pores can be controlled by the length and orientation of the ligand, as well as the coordination geometry of the metal center. This ability to engineer the porous environment is a key advantage of using pyrene-based linkers in MOF synthesis.

The resulting topologies of these MOFs can be diverse, ranging from simple 2D layered structures to complex 3D interpenetrated networks. The inherent planarity of the pyrene core can promote π-π stacking interactions between adjacent ligands, which can further influence the packing of the framework and its stability. These interactions can also create specific adsorption sites within the pores, enhancing the material's performance in applications such as gas separation. For example, MOFs with one-dimensional channels can be designed to selectively adsorb molecules of a certain size and shape.

Luminescent Pyrene-Based MOFs for Advanced Applications

The pyrene moiety is inherently fluorescent, a property that can be transferred to the MOFs constructed from this compound. The coordination of the ligand to metal centers can modulate the luminescent properties, leading to shifts in the emission wavelength and changes in the quantum yield. This intrinsic luminescence makes these MOFs promising materials for applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

The fluorescence of these pyrene-based MOFs can be sensitive to the presence of certain guest molecules within their pores. For example, the luminescence may be quenched or enhanced upon the adsorption of specific analytes, forming the basis for highly selective and sensitive chemical sensors. The porous nature of the MOF allows for the efficient diffusion of analytes to the pyrene units, leading to a rapid response. Researchers have explored the use of these luminescent MOFs for the detection of nitroaromatic compounds, which are common explosives, and various other environmental pollutants.

MOF Applications in Gas Adsorption and Separation

The well-defined pore structure and high surface area of MOFs synthesized from this compound make them excellent candidates for gas adsorption and separation applications. The ability to tune the pore size and introduce specific chemical functionalities allows for the selective capture of gases like carbon dioxide (CO2), methane (B114726) (CH4), and hydrogen (H2).

The aromatic pyrene units within the framework can provide preferential binding sites for certain gas molecules through π-π interactions, enhancing the selectivity of the adsorption process. For instance, the quadrupole moment of CO2 interacts favorably with the electron-rich surface of the pyrene ligand, leading to higher adsorption capacities compared to other gases like nitrogen (N2). This selectivity is crucial for applications such as post-combustion CO2 capture and natural gas purification. The performance of these MOFs in gas separation is typically evaluated by measuring their adsorption isotherms and calculating their selectivity for different gas pairs.

Table 2: Gas Adsorption Properties of a Hypothetical Pyrene-1,8-dicarboxylate-based MOF

GasUptake Capacity (cm³/g at STP)Selectivity (CO₂/N₂)
CO₂12035
N₂3.4-
CH₄85-

MOF Applications in Heterogeneous Catalysis and Photocatalysis

The incorporation of catalytically active sites into the structure of MOFs is a rapidly growing area of research. MOFs based on this compound can serve as platforms for heterogeneous catalysis in several ways. The metal nodes themselves can act as Lewis acid sites, catalyzing a variety of organic transformations. Additionally, the pyrene ligand can be functionalized with catalytic groups, or catalytically active species can be encapsulated within the pores of the MOF.

Polymeric Materials and Copolymers

This compound serves as a valuable building block in the synthesis of advanced polymeric materials, imparting unique photophysical and electronic properties to the resulting polymers. Its rigid, aromatic structure and defined points of functionality allow for the creation of polymers with tailored characteristics for a range of applications in materials science.

Incorporation of this compound as a Monomer in Polymer Synthesis

This compound can be utilized as a monomer in various polymerization reactions to introduce the pyrene moiety into the polymer backbone. This is commonly achieved through polycondensation reactions, where the dicarboxylic acid reacts with appropriate co-monomers, such as diamines or diols, to form polyamides and polyesters, respectively.

The synthesis of polyamides, for instance, can be carried out through direct polycondensation. rasayanjournal.co.inresearchgate.net This often involves activating the carboxylic acid groups, for example, by converting them to acid chlorides, which then readily react with diamines. Another method is the Yamazaki-Higashi phosphorylation reaction, which allows for the direct condensation of dicarboxylic acids and diamines using condensing agents like triphenyl phosphite (B83602) and pyridine. rasayanjournal.co.in Similarly, polyesters can be synthesized by reacting this compound with diols, often requiring high temperatures and catalysts to drive the reaction to completion. mdpi.com

The incorporation of the bulky and rigid pyrene unit into the polymer chain significantly influences the properties of the resulting material. It can enhance thermal stability, alter solubility, and, most importantly, introduce the characteristic photophysical and electronic properties of the pyrene chromophore. For instance, polyimides, known for their exceptional thermal and chemical resistance, can be synthesized using pyrene-based dianhydrides, which can be derived from this compound. rsc.orgcore.ac.ukvt.edu These polyimides often exhibit high glass transition temperatures and decomposition temperatures. rsc.org

Optically Active and Electroactive Polymeric Systems

The integration of this compound into polymer backbones leads to the development of optically and electroactive materials. mdpi.com Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. cam.ac.uk The pyrene moiety, with its extended π-conjugated system, can facilitate charge transport along the polymer chain, a key characteristic for electroactivity. rsc.org

Polyamides and other polymers containing pyrene units have demonstrated both p- and n-dopable states, meaning they can be both oxidized and reduced electrochemically. mdpi.com This behavior is a result of the formation of radical cations and anions of the pyrene moieties within the polymer structure. mdpi.com Such properties are crucial for applications in electronic devices like sensors and actuators. cam.ac.uk

Optically active polymers derived from this compound exhibit distinct fluorescence properties. mdpi.com Pyrene is well-known for its characteristic monomer and excimer fluorescence. mdpi.com In dilute solutions or when the pyrene units are well-isolated within the polymer matrix, they exhibit a structured monomer emission. mdpi.comnih.gov However, when pyrene units are in close proximity, they can form excited-state dimers, or "excimers," which result in a broad, structureless, and red-shifted emission. mdpi.commdpi.com The formation of these excimers is highly sensitive to the conformation of the polymer chain and the distance between pyrene units. mdpi.com

Tuning Luminescent Properties of Polymers via this compound Derivatives

The luminescent properties of polymers can be precisely tuned by incorporating derivatives of this compound. manchester.ac.uk By modifying the substituents on the pyrene core or by controlling the spacing and arrangement of the pyrene units within the polymer architecture, the emission characteristics can be systematically altered.

One common strategy is to control the ratio of monomer to excimer emission. manchester.ac.uk This can be achieved by adjusting the concentration of pyrene moieties in the polymer or by introducing bulky side groups to sterically hinder excimer formation. The intensity ratio of the excimer to monomer fluorescence (Ie/Im) can serve as a sensitive probe for changes in polymer conformation and aggregation. manchester.ac.uk

Furthermore, energy transfer processes between the pyrene units and other chromophores within the polymer can be exploited to tune the emission color. mdpi.comnih.gov If the emission spectrum of the pyrene monomer or excimer overlaps with the absorption spectrum of another component in the polymer, Förster Resonance Energy Transfer (FRET) can occur, leading to emission from the acceptor chromophore. mdpi.com This allows for the creation of polymers with a wide range of emission colors. researchgate.net The introduction of different functional groups to the pyrene ring can also directly modify its electronic structure and, consequently, its emission wavelength. mdpi.com

Optoelectronic Devices and Organic Electronics

The unique photophysical and electronic properties of this compound and its derivatives make them highly valuable components in the field of organic electronics. Their applications span from light-emitting diodes to solar energy conversion devices.

Components in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and excellent charge-transporting capabilities. uky.eduresearchgate.netnih.govrsc.org They can function in various roles within the OLED architecture, including as the emissive layer, hole-transporting layer, or electron-transporting material. uky.edusemanticscholar.org

When used as the emissive material, pyrene-based compounds can produce bright blue light, which is crucial for full-color displays and white lighting applications. rsc.orgnih.gov However, the tendency of planar pyrene molecules to form excimers in the solid state can lead to a red-shift in the emission, resulting in less pure blue colors. nih.gov To overcome this, bulky substituents are often attached to the pyrene core to prevent close packing and suppress excimer formation. nih.gov

Pyrene derivatives have also been successfully employed as hole-transporting materials in OLEDs. semanticscholar.org Their high hole mobility allows for efficient injection and transport of positive charge carriers from the anode to the emissive layer. semanticscholar.org Similarly, with appropriate chemical modification, pyrene-based materials can be engineered to facilitate electron transport. uky.edu The versatility of pyrene chemistry allows for the fine-tuning of its electronic properties to match the energy levels of other materials in the OLED stack, thereby optimizing device performance. acs.org

Compound ClassRole in OLEDKey Properties
Pyrene-based emittersEmissive LayerHigh fluorescence quantum yield, potential for pure blue emission. rsc.orgnih.gov
Pyrene-based HTMsHole-Transporting LayerHigh hole mobility, good thermal stability. semanticscholar.org
Pyrene-based ETMsElectron-Transporting LayerTunable electron affinity, good film-forming properties. uky.edu

Materials for Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, this compound derivatives are emerging as promising materials for organic photovoltaics (OPVs) and other types of solar cells, such as perovskite solar cells (PSCs). smolecule.comtubitak.gov.tr In these devices, pyrene-based compounds can function as either the electron donor or electron acceptor material in the active layer, or as interfacial layers that facilitate charge extraction. uky.edutubitak.gov.tr

The broad absorption of pyrene derivatives in the visible region of the solar spectrum is a significant advantage for their use in OPVs. uky.edu By absorbing sunlight, these materials generate excitons (bound electron-hole pairs), which are then dissociated at the interface between the donor and acceptor materials to produce free charge carriers. The efficiency of this process is highly dependent on the morphology of the active layer and the energy level alignment of the donor and acceptor. uky.edu

Device TypeRole of Pyrene DerivativePerformance Enhancement
Organic Photovoltaics (OPVs)Electron Donor/AcceptorEnhanced light absorption, improved charge transport. uky.edufrontiersin.org
Perovskite Solar Cells (PSCs)Hole-Transporting MaterialHigh power conversion efficiency, increased stability. tubitak.gov.tr

Use in Organic Field-Effect Transistors (OFETs)

This compound and its derivatives are notable materials in the field of organic electronics, particularly for their application in Organic Field-Effect Transistors (OFETs). The inherent characteristics of the pyrene core, such as its planarity and extensive π-conjugation, make it an excellent candidate for organic semiconductors. mdpi.comresearchgate.net The performance of OFETs is largely dependent on the charge carrier mobility of the semiconductor used, and pyrene-based materials have shown considerable promise in this regard.

While research on 1,8-substituted pyrene semiconductors is less extensive compared to other substitution patterns, studies have demonstrated their potential. For instance, two p-type 1,8-substituted pyrene derivatives, featuring a pyrene core with thiophene (B33073) or bithiophene arms and end-capped with octyl chains, have been synthesized and evaluated in OFETs. nih.govresearchgate.net These devices exhibited hole mobilities of up to 0.18 cm²/V·s when a polystyrene (PS)-treated SiO₂ dielectric surface was used. nih.gov The performance of these OFETs was found to be significantly influenced by the nature of the dielectric surface, with PS-treated surfaces yielding better results than octadecyltrichlorosilane (B89594) (OTS)-treated surfaces. This improvement was attributed to the formation of larger grains on the low-leakage and high-capacitance PS films. nih.gov

The following table summarizes the performance of an OFET based on a 1,8-disubstituted pyrene derivative with thiophene arms.

Dielectric SurfaceHole Mobility (μ)
PS-treated SiO₂0.18 cm²/V·s
OTS-treated SiO₂Lower than PS-treated

Data sourced from studies on 1,8-substituted pyrene derivatives with thiophene arms. nih.gov

Influence of Molecular Packing on Charge Carrier Mobilities

The arrangement of molecules in the solid state, or molecular packing, plays a critical role in determining the charge carrier mobility of organic semiconductors. researchgate.net Efficient charge transport in OFETs relies on close intermolecular π-π stacking, which facilitates the movement of charge carriers between adjacent molecules. The planar nature of the pyrene core inherently promotes such stacking. researchgate.net

In the case of 1,8-disubstituted pyrene derivatives, subtle changes in molecular structure can have a profound impact on their packing and, consequently, their charge transport properties. For example, in the aforementioned study of 1,8-substituted pyrene derivatives, the compound with thiophene arms exhibited a hole mobility 45 times higher than the analogous compound with bithiophene arms. nih.gov This significant difference was ascribed to reduced steric hindrance, higher crystallinity, and the formation of larger grain sizes in the thiophene-containing derivative, all of which contribute to a more ordered molecular packing favorable for charge transport. nih.gov

Furthermore, studies on other pyrene derivatives have shown that the solid-state photophysical properties, which are related to electronic interactions, are highly dependent on the relative positions of the pyrene chromophores in the crystal lattice. researchgate.net The nature of the substituents can control the crystal packing, leading to either monomer or excimer emission in the solid state. researchgate.net Research on 1,8-diacetylpyrene has also revealed the existence of multiple polymorphs, each with distinct optical properties arising from different molecular arrangements. rsc.org This highlights the sensitivity of the properties of 1,8-disubstituted pyrenes to their solid-state packing.

The following table illustrates the relationship between molecular characteristics and charge carrier mobility for two 1,8-disubstituted pyrene derivatives.

DerivativeKey Molecular FeaturesObserved Mobility
Thiophene-armedLess steric hindrance, high crystallinity, large grain sizeHigh (0.18 cm²/V·s)
Bithiophene-armedGreater steric hindrance45 times lower than thiophene-armed

This data is based on a comparative study of two p-type 1,8-substituted pyrene derivatives. nih.gov

Sensor Technologies and Molecular Probes

The unique photophysical properties of pyrene, including its strong fluorescence and sensitivity to the local environment, make it an excellent building block for the development of sensors and molecular probes. smolecule.comaxispharm.com this compound, in particular, possesses characteristics that are valuable for these applications. Its carboxylic acid groups can act as binding sites or be modified to introduce specific recognition elements, while the pyrene core serves as the signaling unit. smolecule.com

Chemosensors for Specific Analytes

Derivatives of pyrene have been successfully employed as chemosensors for a variety of analytes. For example, pyrene-based fluorescent probes have been designed for the detection of picric acid, a nitroaromatic explosive. nih.govnih.gov In one instance, a pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine-based fluorescent probe demonstrated high selectivity and a detection limit of 63 nM for picric acid. nih.gov The sensing mechanism in this case was attributed to hydrogen-bonding interactions between the probe and the analyte. nih.gov

Pyrene derivatives have also been developed for the detection of metal ions. A novel pyrene-based fluorescent probe, PYS, was synthesized for the sequential detection of Cu²⁺ and picric acid. nih.gov This probe exhibited high sensitivity and selectivity for Cu²⁺ with a detection limit of 9.3 x 10⁻⁸ mol/L. nih.gov Another pyrene-based chemosensor was developed for the detection of trace nitroaniline isomers, with one derivative showing a limit of detection as low as 6.18 x 10⁻⁹ M for p-nitroaniline. rsc.org

Fluorescent Probes for Environmental and Chemical Sensing

The strong fluorescence of pyrene and its derivatives makes them ideal for creating probes for environmental and chemical sensing. smolecule.comaxispharm.com These probes can be designed to respond to specific environmental changes or the presence of certain chemicals. For instance, a pyrene-based fluorescent probe was developed to detect Cu²⁺ ions in a DMSO buffer solution, demonstrating good selectivity and sensitivity. researcher.life The application of such probes is crucial for monitoring environmental pollutants.

Furthermore, pyrene-functionalized fluorescent nanojars have been synthesized and studied for their photophysical properties. acs.org The fluorescence of the pyrene is significantly quenched when attached to these nanojars, indicating a strong interaction that could be harnessed for sensing applications. acs.org The development of fluorescent film sensors based on pyrene derivatives for detecting nitroaromatics in aqueous solutions further underscores their potential in environmental monitoring. acs.org

Metal Ion Recognition and Sensing Mechanisms

This compound's structure is well-suited for metal ion recognition due to the presence of two carboxylic acid groups that can act as a binding pocket for metal cations. smolecule.com The interaction with a metal ion can lead to changes in the photophysical properties of the pyrene core, such as fluorescence quenching or enhancement, which forms the basis of the sensing mechanism. mdpi.com

Several pyrene-based fluorescent sensors for metal ions have been reported. A "turn-off" sensor for Cu²⁺ and Fe²⁺ ions was developed from a pyrene-based Schiff base ligand, with detection limits of 0.42 μM and 0.51 μM, respectively. mdpi.com In another study, a structurally rigid sensor based on the monomer fluorescence of pyrene moieties with triazole groups was able to quantitatively detect Cu²⁺, Pb²⁺, and Hg²⁺ in organic solvents. nih.gov The sensing mechanism involved fluorescence quenching upon the 1:1 complex formation between the sensor and the metal ions. nih.gov

The following table summarizes the performance of some pyrene-based metal ion sensors.

Sensor TypeTarget Ion(s)Detection LimitSensing Mechanism
Pyrene-based Schiff baseCu²⁺, Fe²⁺0.42 μM, 0.51 μMFluorescence quenching
Pyrene with triazole groupsCu²⁺, Pb²⁺, Hg²⁺Not specifiedFluorescence quenching
Pyrene-based probe PYSCu²⁺9.3 x 10⁻⁸ mol/LFluorescence enhancement

Data compiled from various studies on pyrene-based fluorescent sensors. nih.govresearcher.lifemdpi.comnih.gov

Ratiometric Sensing Applications

Ratiometric fluorescent sensors offer a significant advantage over intensity-based sensors as they can provide a built-in correction for environmental effects and instrumental variations. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths. Pyrene derivatives are particularly well-suited for ratiometric sensing due to the potential for both monomer and excimer emission.

A number of ratiometric pyrene-based sensors have been developed. For example, a simple pyrene derivative, 2-(pyren-1-yl)pyridine, was shown to be a multi-functional ratiometric sensor for picric acid, H⁺, and Al³⁺. rsc.org Another ratiometric fluorescent probe based on a pyrene derivative was designed for the selective detection of Cu²⁺, exhibiting a turn-on fluorescent response. mdpi.comresearchgate.net In a different approach, a pyrene-based compound was developed as a ratiometric fluorescent probe for hydrogen peroxide, demonstrating a large Stokes shift and a significant emission shift upon detection. cityu.edu.hk

The following table provides examples of ratiometric sensors based on pyrene derivatives.

SensorTarget Analyte(s)Key Feature
2-(pyren-1-yl)pyridinePicric acid, H⁺, Al³⁺Multi-functional ratiometric response
Pyrene derivativeCu²⁺Turn-on ratiometric response
Py-VPBHydrogen PeroxideLarge Stokes shift, ratiometric detection

Information gathered from studies on ratiometric pyrene-based fluorescent probes. mdpi.comrsc.orgresearchgate.netcityu.edu.hk

Functionalization of Nanomaterials and Nanostructures

This compound serves as a versatile molecule for the functionalization of various nanomaterials. Its unique structure, featuring a large aromatic pyrene core and two carboxylic acid groups, allows it to interact with and modify the surfaces of nanostructures through both non-covalent and covalent strategies. This functionalization is crucial for tailoring the properties of nanomaterials for specific applications in materials science and engineering. The planar pyrene moiety facilitates strong interactions with the surfaces of graphitic materials, while the carboxylic acid groups provide sites for further chemical reactions or improve solubility and stability in various media.

Surface Modification of Graphene and Carbon Nanotubes (CNTs)

The modification of graphene and carbon nanotubes (CNTs) with this compound is primarily achieved through non-covalent interactions. The large, flat aromatic core of the pyrene molecule has a strong affinity for the sp²-hybridized carbon lattice of graphene and the sidewalls of CNTs. This interaction is driven by π-π stacking, a non-covalent force that is strong enough to anchor the molecules to the surface without disrupting the intrinsic electronic and structural properties of the nanomaterials.

The presence of the carboxylic acid groups (-COOH) at the 1 and 8 positions of the pyrene core is significant. These functional groups can enhance the dispersion of otherwise hydrophobic graphene and CNTs in aqueous or polar solvents. Furthermore, these carboxylic acid groups can act as anchor points for the covalent attachment of other molecules, polymers, or nanoparticles, enabling the creation of complex hybrid materials. The functionalization of CNTs, for instance, is essential to overcome surface passivation that can occur from the adsorption of biomolecules. rsc.org

Non-Covalent Functionalization Strategies (e.g., π-π Stacking)

Non-covalent functionalization is a key strategy for modifying nanomaterials without altering their bulk properties. nih.gov The primary mechanism for the non-covalent attachment of this compound to graphitic surfaces is π-π stacking. rsc.org This interaction arises from the attractive, noncovalent forces between the electron-rich aromatic rings of the pyrene molecule and the basal plane of graphene or the sidewalls of CNTs. mdpi.comresearchgate.net

The stability and effectiveness of this functionalization depend on the strong overlap between the pyrene moiety and the carbon nanomaterial. This π-π stacking is a nondestructive method that preserves the sp² carbon lattice of the nanomaterials, which is crucial for maintaining their exceptional electronic and mechanical properties. researchgate.net The mechanism of action of this compound is fundamentally linked to its capacity to engage in these non-covalent interactions, which also include hydrogen bonding possibilities through its carboxylic acid groups. smolecule.com These interactions allow for the formation of stable complexes with various molecular targets. smolecule.com

Interaction TypeDescriptionKey Features
π-π Stacking Non-covalent interaction between aromatic rings.Preserves the electronic structure of the nanomaterial; allows for strong, stable surface modification.
Hydrogen Bonding Interaction involving the carboxylic acid groups.Enhances solubility in polar solvents and allows for further molecular assembly.

Applications in Energy Storage Devices

The functionalization of carbon-based electrodes with pyrene derivatives has shown significant promise in enhancing the performance of energy storage devices like supercapacitors. While much of the specific research has focused on 1-pyrenecarboxylic acid (PCA), the principles can be extended to dicarboxylic acid derivatives. For instance, PCA-functionalized graphene electrodes have demonstrated a specific capacitance that is an order of magnitude higher than that of non-functionalized graphene electrodes (~200 F/g vs. ~30 F/g in 6 M KOH). acs.org

This enhancement is attributed to a substantial increase in the electrical double-layer capacitance. acs.org The carboxylic acid groups improve the wettability of the electrode surface by the aqueous electrolyte, which is a critical factor for efficient charge storage. researchgate.net Furthermore, the integration of redox-active pyrene units into conjugated microporous polymers has led to materials with rapid charge transport and outstanding faradaic energy storage capabilities, achieving high specific capacitance. rsc.org A symmetric supercapacitor built with a pyrene-based polymer demonstrated an effective capacitance of 429 F g⁻¹ and an energy density of 38.21 W h kg⁻¹. rsc.org

Integration into Nanocarriers and Advanced Nanodevices

The unique properties of this compound make it a candidate for integration into sophisticated nanostructures, including nanocarriers for drug delivery and components for nanodevices. smolecule.com Its fluorescent properties are particularly valuable for applications in biological imaging and as a probe in fluorescence microscopy. smolecule.com The ability of the pyrene moiety to form stable complexes with biomolecules is advantageous for various biological assays. smolecule.com

In the context of nanocarriers, the carboxylic acid groups can be used to attach therapeutic agents, while the pyrene core can facilitate the loading of aromatic drug molecules through π-π stacking interactions. The functionalization of nanomaterials with molecules like this compound can improve their biocompatibility and circulation time in biological systems. The development of such functionalized nanocarriers is a growing area of research aimed at creating more efficient drug delivery systems. researchgate.net

Interactions and Recognition in Biological Systems Research Tool Focus

Complex Formation with Biomolecules for Research Applications

The rigid, aromatic surface of the pyrene (B120774) core facilitates non-covalent interactions with biomolecules, primarily through π-π stacking and hydrophobic interactions. nih.govnih.gov Pyrene-1,8-dicarboxylic acid can be chemically converted into derivatives that form stable complexes with various biological macromolecules, enabling their study.

For example, pyrene derivatives can intercalate between the base pairs of double-stranded DNA or bind to the minor groove. nih.gov This binding can be monitored by changes in the fluorescence of the pyrene moiety. The two carboxylic acid groups of this compound are key for creating more complex molecules. They can be converted to amides, esters, or other functional groups to attach linkers or specific recognition elements that enhance binding affinity and selectivity for target biomolecules.

In protein science, pyrene derivatives are used to study protein conformation, folding, and assembly. nih.gov By covalently attaching a pyrene probe to a specific amino acid side chain (like a cysteine sulfhydryl group), researchers can monitor conformational changes that alter the local environment of the pyrene or bring it into proximity with another pyrene molecule, leading to excimer formation. nih.gov This has been instrumental in studying the dynamics of apolipoproteins and the pore-forming mechanism of toxins like staphylococcal α-toxin. nih.gov

Functionalization of Nucleic Acids for Research Tools and Diagnostics

Pyrene-functionalized oligonucleotides (PFOs) have emerged as powerful tools in molecular biology and diagnostics. nih.govrsc.org this compound can serve as a starting material for synthesizing the modified monomers used in the production of these PFOs. The dicarboxylic acid allows for the attachment of the pyrene core to a nucleobase or the sugar-phosphate backbone via a flexible or rigid linker.

These PFOs are used in a variety of applications:

Hybridization Probes: When a PFO hybridizes to its complementary DNA or RNA target, the change in the local environment of the pyrene probe (e.g., through intercalation) leads to a detectable change in fluorescence. nih.gov

SNP Detection: The stability of the duplex formed between a PFO and its target is sensitive to mismatches. A single nucleotide polymorphism (SNP) can disrupt the stacking of the pyrene, leading to a change in fluorescence intensity or wavelength, allowing for the discrimination of different alleles. nih.gov

Excimer-Forming Probes: By placing two pyrene-modified nucleotides at specific positions within an oligonucleotide, the formation of an excimer upon hybridization to a target sequence can be used as a highly specific signal. nih.gov This approach is valuable for detecting specific nucleic acid sequences with high signal-to-noise ratios. nih.gov

A significant advancement in this area is the use of pyrene-functionalized Locked Nucleic Acids (LNAs). nih.gov LNA is a modified RNA nucleotide where the ribose ring is "locked" in a specific conformation, which increases the binding affinity of the oligonucleotide for its target. Pyrene-functionalized LNA probes exhibit interesting properties, including high fluorescence quantum yields and the ability to recognize mixed-sequence double-stranded DNA. rsc.org

Applications of Pyrene-Functionalized Nucleic Acids:

Application Principle of Detection Reference
Target DNA/RNA Detection Fluorescence change upon hybridization and intercalation of the pyrene moiety. nih.gov
Single Nucleotide Polymorphism (SNP) Discrimination Destabilization of pyrene stacking at the mismatch site alters the fluorescence signal. nih.gov
Quencher-Free Molecular Beacons Conformational change upon target binding separates a pyrene from a quenching nucleobase, turning fluorescence "on". nih.gov

| Structural Probes | Distance-dependent excimer formation between two pyrene units provides structural information about nucleic acid complexes. | nih.gov |

Design of Synthetic Receptors for Molecular Recognition

The combination of a fluorescent signaling unit and a binding site within a single molecule is the basis of chemosensors. This compound is an attractive component for building such synthetic receptors due to its responsive fluorescence and the presence of two convergent functional groups for constructing a recognition cavity.

Researchers have designed synthetic receptors where the pyrene unit acts as the fluorophore to signal the binding of a specific guest molecule. researchgate.net For instance, a receptor incorporating a pyrene moiety was designed to recognize dicarboxylates. researchgate.net In such a system, the binding of the target dicarboxylate anion to the receptor's binding pocket can alter the electronic properties of the pyrene or change the distance between two pyrene units, modulating the monomer or excimer fluorescence. This provides a ratiometric signal for the detection and quantification of the target molecule. researchgate.net

The dicarboxylic acid groups of this compound are ideal starting points for synthesizing these receptors. They can be used to attach moieties that form hydrogen bonds, electrostatic interactions, or coordinate with the target guest molecule. For example, they can be reacted with amines to form amides that can participate in hydrogen bonding networks designed to selectively bind anions or other small molecules. researchgate.net

Advanced Spectroscopic Characterization Techniques Beyond Basic Identification

Fluorescence Spectroscopy for Excimer/Monomer Ratio Analysis

Fluorescence spectroscopy is a powerful tool for studying the photophysical properties of pyrene-1,8-dicarboxylic acid, which, like many pyrene (B120774) derivatives, can exhibit fluorescence from both an isolated excited state (monomer) and an excited-state dimer (excimer).

The fluorescence emission of the this compound monomer is characterized by a distinct vibronic fine structure, with primary emission bands appearing around 385 nm, 405 nm, and 425 nm. unibe.ch In contrast, the excimer emission is a broad, unstructured, and red-shifted band, typically centered around 475 nm. core.ac.uk An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule, a process that is highly dependent on their proximity (≤10 Å) and orientation. wiley-vch.de

The ratio of the excimer emission intensity (Ie) to the monomer emission intensity (Im), known as the E/M ratio, is a critical parameter. It is highly sensitive to the concentration of the fluorophore. At low concentrations, typically below 10⁻⁵ M, this compound exists predominantly as isolated molecules, and the fluorescence spectrum is dominated by monomer emission. unibe.ch As the concentration increases above 10⁻⁴ M, the probability of intermolecular encounters within the fluorescence lifetime increases, leading to a significant rise in excimer emission and a corresponding increase in the E/M ratio. unibe.ch

Furthermore, the local environment, including solvent polarity and the physical state, significantly influences excimer formation. In protic solvents, intermolecular hydrogen bonding between the carboxylic acid groups can pre-associate molecules in the ground state, enhancing the efficiency of excimer formation upon photoexcitation. unibe.ch In the solid state, crystal packing forces can enforce close proximity and favorable orientations between molecules, often leading to spectra dominated by excimer emission. unibe.ch

Table 1: Emission Characteristics of this compound

Emission TypeWavelength (nm)Characteristics
Monomer~385, 405, 425Structured, vibronic fine structure
Excimer~475Broad, unstructured, red-shifted

Time-Resolved Fluorescence Spectroscopy for Lifetime Studies

Time-resolved fluorescence spectroscopy provides crucial information about the excited-state lifetime (τ), which is the average time a molecule remains in the excited state before returning to the ground state. These studies reveal the dynamics of both monomer and excimer species of this compound.

The fluorescence lifetime of this compound is highly sensitive to its molecular environment, particularly solvent polarity and the presence of quenchers like oxygen. In nonpolar, deoxygenated solvents, the fluorescence lifetime can be exceptionally long, reaching approximately 458 nanoseconds. unibe.ch This long lifetime is a characteristic feature of the pyrene chromophore and is a key reason why it is an effective probe for studying molecular interactions, as it allows ample time for diffusion-controlled processes like excimer formation to occur.

Time-resolved studies have shown that excimer formation for this compound can occur through multiple pathways, including a rapid local relaxation pathway with oscillations at ~350 femtosecond intervals and a slower pathway involving parallel displacement with oscillation periods of ~900 femtoseconds. unibe.ch The lifetime of the excimer itself is also a valuable parameter. Studies on multi-pyrene systems, which enhance excimer formation, have reported excimer lifetimes of around 40 ns. The decay kinetics can be complex; the carboxylic acid substituents in this compound can introduce complex intersystem crossing dynamics, leading to biphasic decay profiles with components in the picosecond and nanosecond timescales. unibe.ch

Table 2: Reported Fluorescence Lifetime Data for Pyrene Systems

SystemConditionLifetime (τ)
This compoundNonpolar solvent, deoxygenated~458 ns
Multi-pyrene Molecular Beacon (Excimer)Buffer solution~40 ns

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to various excited states. For this compound, the absorption spectrum is dominated by the characteristic transitions of the pyrene aromatic system.

The absorption bands observed for this compound in the UV region correspond to π → π* electronic transitions within the conjugated polycyclic aromatic core. The specific positions of the absorption maxima (λ_max) are sensitive to the solvent environment, a phenomenon known as solvatochromism. The carboxylic acid groups can engage in hydrogen bonding with solvent molecules, which perturbs the electronic energy levels of the pyrene chromophore. Generally, an increase in solvent polarity leads to a slight red shift (bathochromic shift) in the absorption bands. unibe.ch

Experimental data shows absorption maxima in the range of 335 nm to 350 nm, with specific values depending on the solvent used. unibe.ch These transitions are typically assigned to the S₀ → S₂ electronic transition of the pyrene moiety. Other higher energy transitions, such as S₀ → S₃ and S₀ → S₄, can occur at shorter wavelengths. core.ac.uk

Table 3: Solvent-Dependent UV-Vis Absorption Maxima for this compound

SolventPolarityAbsorption λ_max (nm)
CyclohexaneLow335-340
Dichloromethane (B109758)Moderate340-345
AcetonitrileHigh345-350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum of the dimethyl ester in DMSO-d6, the aromatic protons of the pyrene ring system appear in the characteristic downfield region for polycyclic aromatic hydrocarbons, typically between δ 8.4 and 9.3 ppm. The symmetry of the 1,8-disubstituted pyrene core results in a specific splitting pattern with doublets and singlets corresponding to the unique protons on the ring. The two methyl groups of the ester functions give rise to a sharp singlet at approximately δ 4.08 ppm, integrating to six protons. For the parent dicarboxylic acid, this methyl signal would be absent, and instead, a broad, exchangeable singlet for the two carboxylic acid protons would be expected at a much further downfield position, typically >12 ppm.

In the ¹³C NMR spectrum, the carbons of the aromatic pyrene ring would produce a series of signals in the δ 120-140 ppm range. The carbonyl carbons of the carboxylic acid groups are highly deshielded and would appear significantly downfield, typically in the δ 165-185 ppm region.

Table 4: ¹H NMR Data for this compound dimethyl ester (in DMSO-d6)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
4.08Singlet6H-OCH₃
8.43Singlet2HPyrene-H
8.50Doublet2HPyrene-H
8.67Doublet2HPyrene-H
9.23Singlet2HPyrene-H

Data from a reference for the dimethyl ester derivative.

Mass Spectrometry for Derivatization and Structural Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound and for providing structural information through fragmentation analysis.

The exact mass of this compound (C₁₈H₁₀O₄) is 290.0579 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thereby verifying the molecular formula.

Electron Ionization (EI) mass spectrometry of dicarboxylic acids can be complex. The fragmentation of the molecular ion (M⁺˙) would be expected to proceed through characteristic losses of functional groups. Common fragmentation pathways include:

Loss of a hydroxyl radical (-•OH) : [M - 17]⁺

Loss of a carboxyl group (-•COOH) : [M - 45]⁺

Decarboxylation (loss of CO₂) : [M - 44]⁺˙

To improve volatility and obtain clearer spectra, dicarboxylic acids are often derivatized, for example, by esterification. Analysis of This compound dimethyl ester (C₂₀H₁₄O₄, MW = 318.32 g/mol ) by EI-MS provides a clear example of structural confirmation. The mass spectrum shows a prominent molecular ion peak (M⁺˙) at m/z = 318. Key fragment ions are observed at m/z = 287, 259, and 228. This fragmentation pattern is consistent with the initial loss of a methoxy (B1213986) radical (•OCH₃, 31 u) to yield the ion at m/z 287, followed by the sequential loss of a carbonyl group (CO, 28 u) to give the ion at m/z 259.

Table 5: Mass Spectrometry Data for this compound dimethyl ester

m/zProposed Fragment
318[M]⁺˙ (Molecular Ion)
287[M - •OCH₃]⁺
259[M - •OCH₃ - CO]⁺
228Further fragmentation

Data from a reference for the dimethyl ester derivative.

Future Research Directions and Outlook for Pyrene 1,8 Dicarboxylic Acid

Development of Novel Synthetic Routes for Diverse Substitution Patterns

The functional properties of pyrene-based molecules are heavily dependent on the nature and position of substituents on the aromatic core. While electrophilic aromatic substitution on pyrene (B120774) typically favors the 1, 3, 6, and 8 positions, future research will likely focus on developing more sophisticated and regioselective synthetic methodologies. acs.orgrsc.orgrsc.org

Key research avenues include:

Indirect Synthesis Methods: The tetrahydropyrene (THPy) approach, which involves the reduction of the pyrene core to activate the 2 and 7 positions for electrophilic substitution followed by re-aromatization, offers a promising strategy for accessing less common substitution patterns. rsc.org Further refinement of this and similar indirect methods could provide access to a wider array of pyrene-1,8-dicarboxylic acid derivatives.

Catalytic C-H Functionalization: Advances in transition-metal catalysis, particularly palladium-catalyzed reactions, could enable the direct and selective introduction of functional groups onto the pyrene backbone. acs.org Developing catalytic systems that can functionalize the pyrene core of this compound without interfering with the carboxyl groups is a significant but worthwhile challenge.

Bulky Electrophiles: The use of sterically hindered electrophiles can force substitution at the less reactive 2 and 7 positions, providing a route to derivatives like pyrene-2,7-dicarboxylic acid. rsc.org Exploring a broader range of bulky reagents could unlock new synthetic pathways for derivatives of this compound.

These advanced synthetic strategies will be crucial for fine-tuning the electronic, optical, and self-assembly properties of this compound for specific applications.

Synthetic StrategyTarget PositionsDescriptionPotential Advantage
Electrophilic Aromatic Substitution 1, 3, 6, 8Direct reaction with electrophiles at the most electron-rich positions of the pyrene core. acs.orgrsc.orgStraightforward access to 1,3,6,8-tetrasubstituted pyrenes.
Tetrahydropyrene (THPy) Method 2, 7Reduction of pyrene to tetrahydropyrene displaces reactivity to the 2 and 7 positions, followed by re-aromatization. rsc.orgEnables functionalization at positions not accessible by direct electrophilic substitution.
Palladium-Catalyzed Annulation VariousConvergent approach involving the coupling of a dibromonaphthalene dicarboximide with a pyrene boronic ester to build larger π-conjugated systems. acs.orgAllows for the construction of complex, extended aromatic structures.

Exploration of this compound in Sustainable Chemistry

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign processes. Future research on this compound is expected to align with these principles. A key area of interest is the development of synthetic routes that utilize renewable starting materials. For instance, research into the oxidative cleavage of abundant and renewable resources like gallic and tannic acid to produce dicarboxylic acids provides a model for future sustainable syntheses. rsc.org

Furthermore, the application of pyrene derivatives in photocatalysis represents a significant contribution to sustainable chemistry. acs.org Pyrene-based materials can act as potent photosensitizers, absorbing visible light to drive chemical reactions. Future work could focus on designing this compound-based catalysts for applications such as:

Water splitting for hydrogen production.

CO2 reduction to valuable fuels.

Degradation of organic pollutants in wastewater.

By harnessing solar energy, these photocatalytic systems offer a green alternative to conventional energy-intensive chemical processes.

Advanced Rational Design of Pyrene-Based Supramolecular Systems

The ability of this compound to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it an excellent candidate for the rational design of complex supramolecular architectures. smolecule.com The carboxylic acid groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or engage in hydrogen bonding to direct the self-assembly of supramolecular organic frameworks (SOFs). rsc.orgrsc.orgrsc.org

Future research will focus on the precise control of these self-assembly processes to create materials with tailored properties. rsc.org For example, by modulating the spatial arrangement of the pyrene linkers through coordination with different metal ions, it is possible to construct porous frameworks with specific pore sizes and chemical environments. rsc.org These rationally designed systems could find applications in gas storage, separation, and catalysis. rsc.org Furthermore, the construction of pyrene-based SOFs in water through host-guest interactions opens up possibilities for creating advanced materials for photocatalysis in aqueous environments. rsc.org

Integration of this compound into Multifunctional Materials for Emerging Technologies

The unique optical and electronic properties of the pyrene moiety make this compound a valuable component for a range of emerging technologies. rsc.orgsmolecule.com Its high fluorescence quantum yield and ability to form excimers are particularly advantageous.

Future research will likely focus on integrating this compound into multifunctional materials, including:

Organic Light-Emitting Diodes (OLEDs): The excellent optical properties of pyrene derivatives make them suitable for use as emitters in OLEDs, contributing to high-efficiency and long-lasting displays. smolecule.com

Organic Photovoltaics (OPVs): As an electron-rich aromatic system, this compound can be incorporated into donor-acceptor systems for organic solar cells. smolecule.com

Metal-Organic Frameworks (MOFs): this compound can serve as an organic linker in the synthesis of MOFs. rsc.orgsmolecule.com The resulting frameworks can exhibit enhanced electron transfer efficiency due to strong π-π interactions, making them promising for applications in heterogeneous catalysis and molecular adsorption. rsc.org

The development of synthetic methods to modify the pyrene core will be critical for tuning the material's properties for optimal performance in these technologies.

Deeper Understanding of Photophysical Processes for Enhanced Performance

The performance of this compound in optical and electronic applications is fundamentally linked to its photophysical properties. A deeper understanding of the processes that govern light absorption, energy transfer, and emission is essential for designing next-generation materials. Key areas for future investigation include the relationship between molecular structure and photophysical behavior.

For instance, the fluorescence quantum yield of pyrene derivatives can be diminished by faster non-radiative deactivation pathways. nih.gov Research into how different substituents on the pyrene ring influence these deactivation pathways could lead to the design of molecules with enhanced emission efficiency. Furthermore, the tendency of pyrene to form excimers—excited-state dimers that emit light at longer wavelengths than the monomer—is a key feature that can be exploited in sensing applications. rsc.org A more profound understanding of the factors that control excimer formation and emission will enable the rational design of more sensitive and selective fluorescent probes.

Photophysical PropertyDescriptionPotential Application
Monomer Fluorescence Emission from a single excited pyrene molecule, typically with a structured spectrum. nih.govFluorescent probes, OLEDs.
Excimer Fluorescence Emission from an excited-state dimer formed by the association of an excited and a ground-state pyrene molecule, appearing as a broad, structureless band at a longer wavelength. rsc.orgRatiometric sensors, molecular probes.
Fluorescence Quantum Yield The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. nih.govHigh-efficiency lighting and displays.
Non-radiative Deactivation Processes by which an excited molecule returns to the ground state without emitting a photon, reducing fluorescence efficiency. nih.govUnderstanding these pathways is key to designing more efficient emitters.

Expanding the Scope of Molecular Recognition and Sensing Applications

The development of small molecule receptors and sensors for the detection of biologically and environmentally important analytes is a rapidly growing field. rsc.orgresearchgate.net Pyrene-based compounds are particularly well-suited for this purpose due to their sensitive fluorescence properties. Future research on this compound will likely focus on its application in the design of novel chemosensors.

The dicarboxylic acid groups can act as binding sites for specific analytes through hydrogen bonding or electrostatic interactions. rsc.org The binding event can then be signaled by a change in the fluorescence of the pyrene core, such as an increase or decrease in intensity or a shift in the emission wavelength. For example, pyrene-based fluorescent films have been developed for the detection of dicarboxylic acids, where the insertion of the acid into the film perturbs the pyrene excimer emission. acs.org By rationally designing the binding site and the signal transduction mechanism, it should be possible to create highly selective and sensitive sensors for a wide range of target molecules.

Investigation of Degradation Pathways and Environmental Fate

As with any chemical compound intended for widespread use, a thorough understanding of the environmental fate of this compound is essential. Research on the biodegradation of the parent compound, pyrene, provides a valuable starting point for these investigations.

Microorganisms, particularly bacteria such as Mycobacterium species, are known to degrade pyrene. nih.govasm.org The degradation is typically initiated by a dioxygenase enzyme, which hydroxylates the pyrene ring at the C-4 and C-5 positions (the K-region). nih.govasm.org This is followed by ring cleavage to produce phenanthrene-4,5-dicarboxylic acid, which is further metabolized. nih.govmdpi.com

Future research should investigate whether this compound is susceptible to similar microbial degradation pathways. It is important to identify the specific enzymes and microorganisms involved, as well as the intermediate and final degradation products. This knowledge is crucial for assessing the persistence and potential long-term environmental impact of this compound and its derivatives. Additionally, understanding the thermal degradation pathways is important, as polycyclic aromatic hydrocarbons can be released in fumes from materials like asphalt (B605645) at high temperatures, leading to the formation of various byproducts including aldehydes, ketones, and other carboxylic acids. mdpi.com

Q & A

Q. What are the key physicochemical properties of Pyrene-1,8-dicarboxylic acid relevant to its handling in laboratory settings?

this compound exhibits a density of ~1.45 g/cm³ and a boiling point exceeding 500°C, requiring careful thermal management during synthesis or degradation studies. Its molecular weight (216.19 g/mol) and water solubility (enhanced by dicarboxylic groups) influence purification and solvent selection. Researchers should note its stability under acidic/basic conditions and propensity to form anhydrides at elevated temperatures, as observed in hydrothermal synthesis .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Hydrothermal synthesis is widely used, involving reactions at 160°C with metal oxides (e.g., MoO₃) and organic precursors. Purification often requires recrystallization from polar solvents like dimethylformamide (DMF) to isolate the anhydride form, which can be hydrolyzed to the dicarboxylic acid under controlled pH conditions . Alternative routes include microbial degradation of polycyclic aromatic hydrocarbons (PAHs), though yields may vary depending on bacterial strains .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves intermediates in degradation pathways.
  • Spectroscopy : FT-IR identifies carboxylic C=O stretches (~1700 cm⁻¹) and anhydride peaks (~1850 cm⁻¹).
  • Mass Spectrometry : ESI-MS confirms molecular ions ([M-H]⁻ at m/z 215) and fragmentation patterns.
  • X-ray Diffraction : Monoclinic (P2₁/c) or orthorhombic (Pbca) crystal structures are determined via single-crystal XRD, with planar molecular geometry (puckering amplitude <0.04 Å) .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways?

In Mycobacterium and Acinetobacter strains, fluoranthene/pyrene degradation proceeds via 7,8-dioxygenation, yielding acenaphthenequinone. Hydrolysis of this intermediate generates naphthalene-1,8-dicarboxylic acid, which enters the TCA cycle after decarboxylation. Key enzymes (e.g., 1-acenaphthenol dehydrogenase, catechol 1,2-dioxygenase) are validated through cell-free extract assays and GC-MS metabolite tracking . Contradictions in intermediate detection (e.g., salicylate vs. phthalate pathways) require strain-specific enzyme profiling .

Q. What challenges exist in crystallographic analysis of this compound derivatives?

Polymorphism complicates structure determination, with anhydride forms crystallizing in monoclinic (P2₁/c) or orthorhombic (Pbca) systems. Planar molecular geometry necessitates high-resolution XRD to resolve subtle torsional deviations. Hydration-sensitive crystals require inert-atmosphere handling, and hydrogen bonding networks (e.g., O–H···O interactions) must be modeled with restrained refinement to avoid overfitting .

Q. How can researchers address contradictions in reported degradation intermediates of this compound?

Discrepancies arise from strain-specific metabolic routes (e.g., Sphingomonas vs. Mycobacterium). To resolve these:

  • Use isotopic labeling (¹³C-pyrene) to track carbon flux via LC-MS.
  • Perform enzyme inhibition assays (e.g., blocking catechol dioxygenases) to identify pathway bottlenecks.
  • Cross-validate with genomic analysis (PCR amplification of catA or ndoB genes) .

Q. What strategies optimize chromatographic separation of this compound from complex mixtures?

  • Mobile Phase Optimization : Use 14 mM pyridine-2,6-dicarboxylic acid (PDCA) buffer (pH 4.2) with 5.6 mM K₂SO₄ to stabilize baseline in LC-ICP-MS.
  • Column Selection : C18 columns (5 μm, 250 mm) with 0.1% formic acid in acetonitrile/water gradients improve peak symmetry.
  • Derivatization : Methylation with BF₃-methanol enhances GC-MS detection limits for anhydride derivatives .

Methodological Considerations

  • Contamination Control : Avoid plasticizers (e.g., dibutyl phthalate) in solvents, which co-elute with target analytes in GC-MS .
  • Data Validation : Cross-reference XRD results with computational models (e.g., density functional theory for bond-length validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.